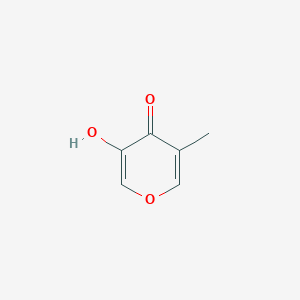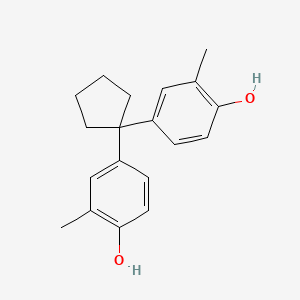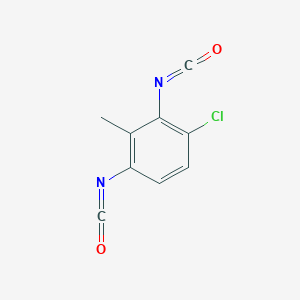
1-Chloro-2,4-diisocyanato-3-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2,4-diisocyanato-3-methylbenzene is an aromatic compound with the molecular formula C9H6ClN2O2. It is characterized by the presence of a chlorine atom and two isocyanate groups attached to a methyl-substituted benzene ring. This compound is of significant interest in various fields due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-2,4-diisocyanato-3-methylbenzene can be synthesized through the nitration of toluene, followed by reduction and subsequent reaction with phosgene (COCl2). The nitration process introduces nitro groups into the toluene molecule, which are then reduced to amines. These amines react with phosgene to form the isocyanate groups .
Industrial Production Methods: The industrial production of this compound typically involves large-scale nitration and reduction processes, followed by phosgenation. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-2,4-diisocyanato-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxyl groups, amines, and water.
Polymerization Reactions: The isocyanate groups can react with compounds containing active hydrogen atoms, leading to the formation of polymers such as polyurethanes.
Common Reagents and Conditions:
Hydroxyl Compounds: React with isocyanate groups to form carbamates.
Amines: React with isocyanate groups to form ureas.
Water: Reacts with isocyanate groups to form carbon dioxide and amines.
Major Products Formed:
Carbamates: Formed from the reaction with hydroxyl compounds.
Ureas: Formed from the reaction with amines.
Carbon Dioxide and Amines: Formed from the reaction with water.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2,4-diisocyanato-3-methylbenzene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Chloro-2,4-diisocyanato-3-methylbenzene involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, leading to the formation of stable covalent bonds. The molecular targets include hydroxyl and amine groups in various substrates, resulting in the formation of carbamates and ureas . The pathways involved in these reactions are typically nucleophilic addition-elimination mechanisms .
Vergleich Mit ähnlichen Verbindungen
2,4-Diisocyanato-1-methylbenzene: Similar structure but lacks the chlorine atom.
1,3-Diisocyanato-2-methylbenzene: Similar structure but with different positions of the isocyanate groups.
Uniqueness: 1-Chloro-2,4-diisocyanato-3-methylbenzene is unique due to the presence of the chlorine atom, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for specific applications where the chlorine atom plays a crucial role in the desired chemical transformations .
Eigenschaften
CAS-Nummer |
50694-84-3 |
|---|---|
Molekularformel |
C9H5ClN2O2 |
Molekulargewicht |
208.60 g/mol |
IUPAC-Name |
1-chloro-2,4-diisocyanato-3-methylbenzene |
InChI |
InChI=1S/C9H5ClN2O2/c1-6-8(11-4-13)3-2-7(10)9(6)12-5-14/h2-3H,1H3 |
InChI-Schlüssel |
XJBSZQGDAPVURO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1N=C=O)Cl)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,5'-[(E)-Diazenediyl]dipentanenitrile](/img/structure/B14668612.png)
![2-Naphthalenol, 1-[[(1-methylethyl)imino]methyl]-](/img/structure/B14668613.png)

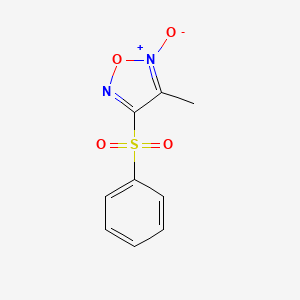

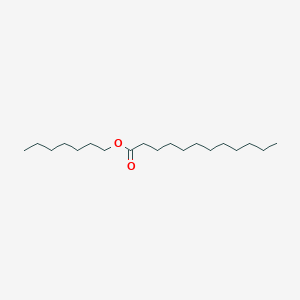
![4-[(2-methylbenzimidazol-1-yl)methylamino]benzohydrazide](/img/structure/B14668629.png)


![Trichloro[(trichlorogermyl)methyl]silane](/img/structure/B14668642.png)
